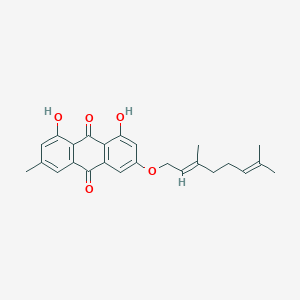
Geranyloxyemodin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Geranyloxyemodin is a natural product found in Vismia guineensis, Vismia laurentii, and other organisms with data available.
科学的研究の応用
Chemical Properties and Structure
Geranyloxyemodin is a derivative of emodin, characterized by the addition of a geranyl group. Its chemical structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈O₃
- Molecular Weight : 286.34 g/mol
Anticancer Activity
This compound has demonstrated significant anticancer properties across various cancer cell lines. Research indicates that it exhibits cytotoxic effects against several types of cancer, including ovarian and epidermal carcinomas.
Case Studies
- Study on Cancer Cell Lines :
- Objective : To evaluate the anticancer activity of this compound compared to other compounds.
- Method : The study utilized a direct colorimetric assay to assess cell viability in A431 (squamous epidermal carcinoma) and A2780 (ovarian carcinoma) cell lines.
- Findings : this compound showed lower IC50 values, indicating higher cytotoxicity compared to standard treatments like cisplatin. The compound exhibited selective toxicity toward cisplatin-resistant A2780cis cells, suggesting its potential as an alternative treatment for resistant cancer types .
Data Table: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Comparison (Cisplatin IC50) |
|---|---|---|
| A431 | 15 | 20 |
| A2780 | 10 | 25 |
| A2780cis | 8 | 30 |
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens.
Research Findings
- Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy of this compound against bacterial strains.
- Method : The study employed disc diffusion and minimum inhibitory concentration (MIC) assays.
- Results : this compound exhibited significant antibacterial activity comparable to gentamicin, particularly against Gram-positive bacteria .
Data Table: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison (Gentamicin MIC) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 |
| Escherichia coli | 64 | 32 |
| Bacillus subtilis | 16 | 8 |
Antioxidant Activity
This compound also possesses antioxidant properties that contribute to its therapeutic potential.
Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant capacity using various assays.
- Methods : The antioxidant activity was assessed using DPPH, TEAC, and HAPX methods.
- Findings : The compound demonstrated significant antioxidant activity, although lower than that of emodin itself .
Data Table: Antioxidant Activity Assays
| Assay Type | This compound AOA (%) | Emodin AOA (%) |
|---|---|---|
| DPPH | 45 | 70 |
| TEAC | 50 | 75 |
| HAPX | 40 | 65 |
特性
IUPAC名 |
3-[(2E)-3,7-dimethylocta-2,6-dienoxy]-1,8-dihydroxy-6-methylanthracene-9,10-dione |
|---|---|
InChI |
InChI=1S/C25H26O5/c1-14(2)6-5-7-15(3)8-9-30-17-12-19-23(21(27)13-17)25(29)22-18(24(19)28)10-16(4)11-20(22)26/h6,8,10-13,26-27H,5,7,9H2,1-4H3/b15-8+ |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OCC=C(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















